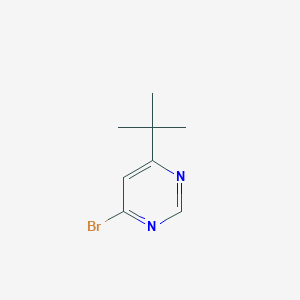

4-Bromo-6-tert-butylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-tert-butylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKBSZKDEPRJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355786 | |

| Record name | 4-bromo-6-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19136-36-8 | |

| Record name | 4-bromo-6-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 6 Tert Butylpyrimidine and Its Precursors

General Principles of Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine ring is a well-established area of heterocyclic chemistry, with several robust methods available. These methods typically involve the combination of a three-carbon component with a nitrogen-containing component like an amidine.

The most prevalent and widely utilized method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N moiety, such as amidines, urea (B33335), or guanidine. bu.edu.eg A classic example is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Variations of this reaction, such as using β-keto esters or unsaturated ketones, expand its versatility. mdpi.com For instance, substituted chalcones have been reacted with urea in an alkaline medium to produce a series of 4,6-disubstituted pyrimidine-2-one derivatives. researchgate.net This highlights a potential pathway to a precursor for the target molecule, where a tert-butyl-containing 1,3-dicarbonyl compound could be cyclized to form a 6-tert-butylpyrimidinone.

Another significant approach is the [3+3] cycloaddition, where components like acetylacetone (B45752) and urea can be used to form the pyrimidine ring. mdpi.com Furthermore, a [4+2] cyclocondensation has been reported where amidines react with malononitrile (B47326) dimer. mdpi.com The choice of reactants in these condensation reactions is crucial for installing the initial substituent pattern on the pyrimidine core.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and simplifying procedures. rasayanjournal.co.inresearchgate.net This approach has been successfully applied to pyrimidine synthesis. researchgate.net A notable MCR involves a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org This method can be adapted to use methyl ketone derivatives directly. organic-chemistry.org

A particularly innovative and sustainable MCR uses an iridium catalyst to synthesize pyrimidines from amidines and up to three different alcohols. nih.govacs.orgorganic-chemistry.org This regioselective process proceeds through a series of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts and achieving yields up to 93%. nih.govacs.orgorganic-chemistry.org Another MCR involves the [3+2+1] annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon donor, to construct the pyrimidine framework. nih.gov These MCRs offer a powerful means to generate diverse libraries of pyrimidine derivatives efficiently. researchgate.netnih.gov

Traditional pyrimidine synthesis often relies on hazardous reagents and solvents. rasayanjournal.co.in In response, green chemistry principles have been increasingly applied to develop more environmentally benign methodologies. rasayanjournal.co.innih.gov These approaches focus on using safer catalysts, solvent-free conditions, and alternative energy sources like microwave and ultrasound irradiation to drive reactions. rasayanjournal.co.inresearchgate.net

Key green techniques include:

Microwave-assisted synthesis: This method often leads to shorter reaction times, higher yields, and purer products. rasayanjournal.co.innih.gov

Ultrasonic synthesis: Using ultrasound irradiation can facilitate reactions at room temperature, as demonstrated in the synthesis of novel benzo acs.orgnih.govthiazolo[3,2-a]pyrimidine analogues with excellent yields in short timeframes. researchgate.net

Solvent-free reactions: Conducting reactions without a solvent, for example by using mechanical ball milling, can lead to clean reactions with easy workup. rasayanjournal.co.inresearchgate.net A mechanochemical approach has been developed for the iodination of pyrimidines, avoiding toxic reagents and solvents. nih.govmdpi.com

Use of green catalysts: Employing reusable or non-toxic catalysts, such as modified ZnO nanoparticles or various ionic liquids, aligns with green chemistry goals. researchgate.net

These sustainable methods not only reduce environmental impact but also offer economic benefits through increased efficiency and simplified processes. rasayanjournal.co.in

Table 1: Comparison of Green Synthesis Techniques for Pyrimidines

| Technique | Energy Source | Key Advantages | Example Application | Citation |

|---|---|---|---|---|

| Microwave-Assisted | Microwaves | Reduced reaction time, higher yields, pure products. | Synthesis of fluorinated coumarin-pyrimidine hybrids. | rasayanjournal.co.in, mdpi.com |

| Ultrasound-Assisted | Ultrasonic Waves | Room temperature reactions, short reaction times, high yields. | Synthesis of benzo acs.orgnih.govthiazolo[3,2-a]pyrimidines. | rasayanjournal.co.in, researchgate.net |

| Mechanochemistry | Mechanical Grinding | Solvent-free, simple setup, high yields, eco-friendly. | Iodination of pyrimidine derivatives. | nih.gov, mdpi.com |

| Green Catalysis | N/A | Reusable, non-toxic, mild conditions, cost-effective. | TiO₂-SiO₂ catalyzed synthesis of benzopyrano[2,3-d]pyrimidines. | researchgate.net |

A groundbreaking strategy for pyrimidine synthesis involves the direct use of dinitrogen (N₂). oup.com This approach bypasses the traditional reliance on ammonia (B1221849) (NH₃) from the Haber-Bosch process. oup.com The strategy employs a synergistic heterogeneous-homogeneous process. oup.comoup.com First, N₂ gas is "fixed" in a heterogeneous reaction with carbon and lithium hydride (LiH) to form lithium cyanamide (B42294) (Li₂CN₂), an activated nitrogen source. oup.comoup.com This intermediate is then used in subsequent homogeneous reactions to construct organic molecules, including pyrimidines. oup.comoup.com By using isotopically labeled ¹⁵N₂, researchers have confirmed that the nitrogen atoms in the final pyrimidine ring originate directly from atmospheric nitrogen. oup.com This method represents a significant advance in sustainable chemistry, directly converting elemental nitrogen into complex, value-added heterocyclic compounds. oup.com

Regioselective Introduction of Bromo and tert-Butyl Functionalities on Pyrimidine Scaffolds

Once a suitable 6-tert-butylpyrimidine precursor is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C4 position. The electronic nature of the pyrimidine ring, being electron-deficient, dictates the strategy for halogenation.

Direct electrophilic bromination of an unsubstituted pyrimidine ring is challenging due to its electron-deficient nature, which deactivates it towards electrophilic attack. However, the presence of activating groups can facilitate this reaction. For related electron-deficient systems like pyridine (B92270), direct bromination typically occurs at the 3-position and often requires harsh conditions, such as high temperatures. researchgate.net

To achieve bromination at specific positions like C2 or C4 in pyridine, alternative strategies are often employed. researchgate.net One method involves the preparation of pyridine N-oxide, which alters the ring's electronic distribution and allows for bromination, followed by removal of the N-oxide. researchgate.net Another powerful technique is directed lithiation, followed by quenching with a bromine source. researchgate.net

For pyrimidine systems, similar principles apply. The regioselectivity of halogenation can be controlled. For example, studies on pyrazolo[1,5-a]pyrimidines, a related fused heterocyclic system, have shown that highly regioselective bromination at the C3 position can be achieved using N-bromosuccinimide (NBS) or through tandem cyclization/halogenation protocols. rsc.orgresearchgate.netnih.gov These methods often employ reagents like potassium halide salts in the presence of an oxidizing agent. rsc.org The direct bromination of a pre-formed 6-tert-butylpyrimidine would likely require specific reagents that can overcome the ring's deactivation and direct the bromine to the desired C4 position, potentially influenced by the steric and electronic effects of the existing tert-butyl group.

Table 2: Reagents for Regioselective Halogenation of Pyrimidine and Related Heterocycles

| Heterocycle System | Halogenating Agent | Conditions | Position Halogenated | Citation |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | N-Bromosuccinimide (NBS) | THF, reflux | C3 | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | Potassium Bromide (KBr) / PIDA | Water, Room Temp | C3 | rsc.org |

| Pyrazolo[1,5-a]pyrimidines | Sodium Bromide (NaBr) / K₂S₂O₈ | Water, 80 °C | C3 | nih.gov |

| Pyridine | Bromine / Oleum | >300 °C | C3 | researchgate.net |

| Pyridine N-Oxide | Phosphorous Oxybromide | N/A | C2 and C4 | researchgate.net |

| Aromatic Compounds | N-Bromosuccinimide (NBS) / Silica Gel | Acetonitrile | Varies (para-selective) | mdpi.com |

Introduction of tert-Butyl Groups via Alkylation and Related Strategies

The incorporation of a tert-butyl group onto the pyrimidine ring is a critical step in the synthesis of the target compound. This bulky alkyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

One common strategy involves the use of precursors already containing the tert-butyl moiety, which are then used to construct the pyrimidine ring. For instance, the condensation of tert-butyl acetoacetate (B1235776) with a suitable amidine or urea derivative can yield a pyrimidine core with the tert-butyl group at the desired position.

Direct alkylation of a pre-formed pyrimidine ring represents another viable approach. While direct Friedel-Crafts alkylation can be challenging with electron-deficient pyrimidine systems, alternative methods have been developed. Photoinduced coupling reactions, for example, offer a pathway for the direct alkylation of pyrimidines. This method can utilize benzophenone (B1666685) as a mediator to introduce alkyl groups from saturated heterocycles onto sulfonylpyrimidines under neutral conditions. acs.org

The introduction of bulky groups like the tert-butyl substituent can also be achieved through modifications of existing functional groups. For example, a precursor such as 2-tert-butyl-tetrahydropyrimidine-4(1H)-one can be synthesized and subsequently modified to introduce the desired functionality at other positions on the pyrimidine ring. beilstein-journals.org The strategic placement of the tert-butyl group is crucial, as its position on the pyrimidine ring has been shown to significantly impact receptor binding profiles in related compounds.

Sequential Functionalization Approaches for Pyrimidine Derivatization

Sequential functionalization is a powerful strategy for the synthesis of polysubstituted pyrimidines, allowing for the controlled introduction of different substituents at specific positions. This approach is particularly useful for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Starting with a di- or tri-halogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661) or 2,4,6-trichloropyrimidine, selective substitution reactions can be performed. acs.orgnih.gov The differing reactivity of the halogen atoms at various positions on the pyrimidine ring allows for regioselective reactions. For instance, in 2,4-dichloropyrimidine, the chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 2-position. nih.gov This differential reactivity enables a stepwise approach where one halogen is replaced, followed by a subsequent reaction at the other position.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, are extensively used in the sequential functionalization of halopyrimidines. rsc.orgrsc.org These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, alkenyl, and alkynyl groups. rsc.org For example, a regioselective Sonogashira coupling can be performed on 2,4-dichloropyrimidine, followed by a nucleophilic substitution to yield a disubstituted pyrimidine. acs.orgnih.gov

A deconstruction-reconstruction strategy offers another innovative approach to pyrimidine diversification. This method involves converting a pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to a three-carbon iminoenamine building block. This intermediate can subsequently be used in various heterocycle-forming reactions to generate new pyrimidine derivatives. nih.gov

Advanced Synthetic Techniques and Process Optimization

Microwave-Assisted Synthesis in Pyrimidine Chemistry

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. orientjchem.orgresearchgate.netasianpubs.org The uniform heating provided by microwaves can significantly accelerate reactions, particularly in the synthesis of heterocyclic compounds like pyrimidines. researchgate.net

This technique has been successfully applied to various steps in pyrimidine synthesis, including:

Cyclization reactions: The formation of the pyrimidine ring from acyclic precursors can be expedited under microwave irradiation. orientjchem.org For instance, the Biginelli condensation, a multicomponent reaction to form dihydropyrimidines, can be efficiently carried out using microwave assistance. foliamedica.bg

Displacement reactions: The substitution of leaving groups, such as sulfones, on the pyrimidine ring with various nucleophiles is significantly enhanced by microwave heating, especially with unreactive nucleophiles. acs.org

Cross-coupling reactions: Microwave heating can accelerate palladium-catalyzed cross-coupling reactions for the derivatization of pyrimidines.

N-alkylation: The alkylation of pyrimidine and purine (B94841) derivatives has been achieved with high yields and selectivity using microwave-assisted methods. clockss.org

The benefits of microwave-assisted synthesis are particularly evident in the preparation of fused pyrimidine derivatives and polysubstituted pyrimidines. orientjchem.orgresearchgate.net

Catalytic Methodologies for Pyrimidine Derivatization

The use of catalysts is central to many modern synthetic strategies for pyrimidine derivatization, offering high selectivity and efficiency.

Palladium Catalysis: As mentioned previously, palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of halopyrimidines. rsc.orgrsc.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. For instance, the selective and sequential palladium-catalyzed cross-coupling of 4,6-dichloro-2-(4-morpholinyl)pyrimidine with triorganoindium reagents has been used to synthesize a variety of non-symmetrical 4,6-disubstituted pyrimidines. rsc.orgrsc.org

Copper Catalysis: Copper-based catalysts have also proven effective in pyrimidine synthesis. For example, copper ferrite (B1171679) (CuFe₂O₄) superparamagnetic nanoparticles have been used to catalyze the aerobic coupling of 2-aminopyrimidines with trans-chalcones to produce aroylimidazo[1,2-a]pyrimidines. rsc.org This heterogeneous catalyst can be easily separated and reused. rsc.org Copper(I) iodide (CuI) has been utilized in the Ullmann-type coupling of amines to 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors. mdpi.com

Other Catalysts: A range of other catalysts have been employed in pyrimidine synthesis. Zinc chloride (ZnCl₂) has been used to catalyze a three-component coupling reaction to form 4,5-disubstituted pyrimidines. organic-chemistry.org Bio-organic catalysts, such as a zinc-L-proline complex, have been developed for the one-pot synthesis of pyrimidine derivatives in aqueous media. researchgate.net Furthermore, iridium-catalyzed multicomponent synthesis and amino acid-catalyzed condensation reactions have also been reported for the preparation of pyrimidine derivatives. organic-chemistry.orgnih.gov

The development of novel and efficient catalytic systems continues to be a major focus in the field, aiming for more sustainable and atom-economical synthetic routes to valuable pyrimidine compounds.

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 6 Tert Butylpyrimidine

Electronic and Steric Influences of Substituents on Pyrimidine (B1678525) Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further modulated by the attached functional groups.

The bromine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I) on the pyrimidine ring. vulcanchem.comsmolecule.comsmolecule.com This effect significantly reduces the electron density of the aromatic system, making the carbon atoms, especially those ortho and para to the nitrogen atoms (C2, C4, and C6), more electrophilic and thus more susceptible to nucleophilic attack. nih.govnumberanalytics.com While halogens can also exert a resonance effect (+R) by donating a lone pair of electrons, the inductive effect is generally dominant for bromine in such heterocyclic systems. This increased electrophilicity is a key factor in facilitating nucleophilic aromatic substitution (SNAr) reactions. smolecule.comresearchgate.net The modification of the ring's electronic properties by the bromine atom can significantly reduce the energy gap between the valence and conduction states, enhancing its reactivity toward nucleophiles. researchgate.net

The tert-butyl group is a bulky substituent that imposes considerable steric hindrance. evitachem.com Its presence at the C6 position, adjacent to the potential C5 reaction site and ortho to one of the ring nitrogens, can physically obstruct the approach of nucleophiles or reagents to certain positions of the pyrimidine ring. rsc.orgvulcanchem.com This steric bulk can prevent or slow down reactions that require attack at or near the C6 position. dntb.gov.ua For instance, while the electronic effects of bromine activate the ring for nucleophilic attack, the steric hindrance from the tert-butyl group can direct the regioselectivity of the reaction by making alternative, less hindered sites more accessible. In some cases, the tert-butyl group's size completely blocks specific reaction pathways, such as the formation of cyclobutane (B1203170) pyrimidine dimers upon UV irradiation in related systems. rsc.orgdntb.gov.ua This steric influence is a critical factor in determining the ultimate product distribution in substitution reactions.

Interactive Table: Substituent Effects on Pyrimidine Reactivity

| Substituent | Position | Primary Effect | Influence on Reactivity |

| Bromine | C4 | Electron-Withdrawing (-I) | Increases electrophilicity of the pyrimidine ring, activating it for nucleophilic attack. vulcanchem.comsmolecule.com |

| tert-Butyl | C6 | Steric Hindrance | Shields adjacent positions, directing nucleophilic attack to less hindered sites and potentially altering reaction pathways. rsc.orgvulcanchem.com |

Nucleophilic Substitution Reactions of Brominated Pyrimidines

Brominated pyrimidines, activated by the electron-withdrawing halogen, readily undergo nucleophilic substitution reactions. The specific mechanism, however, is highly dependent on the reaction conditions, the nature of the nucleophile, and the substitution pattern of the pyrimidine ring.

The most common pathway for nucleophilic substitution on activated halo-heterocycles is the SNAr mechanism. nih.gov This process involves a two-step sequence:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substitution product. nih.gov

For 4-bromo-6-tert-butylpyrimidine, the SNAr reaction involves the direct replacement of the bromine atom by a nucleophile. The rate of this reaction is enhanced by the electron-withdrawing nature of both the pyrimidine nitrogens and the bromine atom itself. rsc.org

Under certain conditions, particularly with strong bases like amide ions in liquid ammonia (B1221849), brominated pyrimidines can undergo substitution at positions other than the one originally bearing the halogen. wur.nlrsc.org

Cine Substitution: The incoming nucleophile attaches to the carbon atom adjacent to the one that held the leaving group. wur.nl

Tele Substitution: The nucleophile attaches to a more distant carbon atom. wur.nlarkat-usa.org

Two important mechanisms that account for these rearrangements are:

SN(AE) - Addition-Elimination: This mechanism involves the addition of the nucleophile to a carbon atom adjacent to the halogen, followed by protonation and subsequent elimination of hydrogen halide. wur.nl

SN(ANRORC) - Addition of Nucleophile, Ring Opening, and Ring Closure: This complex pathway is particularly relevant for 4-substituted-6-halogenopyrimidines. wikipedia.org For this compound, the mechanism proceeds as follows:

Addition: An amide ion attacks the C2 position, which is sterically accessible. groenkennisnet.nl

Ring Opening: The pyrimidine ring opens between the N1 and C2 atoms.

Ring Closure: The open-chain intermediate undergoes recyclization to form a new pyrimidine ring, with the concomitant expulsion of the bromide ion. groenkennisnet.nlresearchgate.net

Research has shown that the direct amination of 4-tert-butyl-6-bromopyrimidine proceeds via an SN(ANRORC) mechanism, as the bulky tert-butyl group does not possess an acidic α-proton and leaves the C2 position open for the initial nucleophilic attack. groenkennisnet.nl

The reaction outcome for this compound is highly dependent on the chosen nucleophile.

Amide Ions (KNH₂ in liquid NH₃): The reaction of this compound with potassium amide in liquid ammonia leads to direct substitution, yielding 4-amino-6-tert-butylpyrimidine. groenkennisnet.nl Mechanistic studies using isotopic labeling have confirmed that this transformation occurs through the SN(ANRORC) pathway, involving initial attack at C2, ring opening, and subsequent recyclization. groenkennisnet.nlresearchgate.net

Alkoxides: Reactions with alkoxides, such as sodium or potassium alkoxides, typically proceed via the SNAr mechanism to yield the corresponding 4-alkoxy-6-tert-butylpyrimidine. rsc.org The reactivity in these cases is generally high due to the electronic activation of the C4 position. The choice of solvent and reaction conditions can be optimized to achieve high yields. rsc.orgacs.org

Interactive Table: Nucleophilic Substitution Pathways for this compound

| Mechanism | Description | Typical Conditions/Nucleophile | Product Type |

| SNAr | Two-step Addition-Elimination at the site of the leaving group. nih.gov | Weaker nucleophiles (e.g., alkoxides, amines in aprotic solvents). rsc.orgacs.org | Direct Substitution |

| SN(ANRORC) | Addition of Nucleophile, Ring Opening, and Ring Closure. wikipedia.org | Strong bases (e.g., KNH₂ in liquid NH₃). groenkennisnet.nl | Direct Substitution (via rearrangement) |

| SN(AE)cine | Addition of nucleophile to adjacent carbon, followed by elimination. wur.nl | Observed in pyrimidines with acidic protons on substituents. groenkennisnet.nl | Cine Substitution |

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom in this compound serves as a versatile handle for introducing a wide array of functional groups through metal-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been successfully applied to this compound and its derivatives. This reaction typically involves the coupling of the bromopyrimidine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.combeilstein-journals.org

The general scheme for the Suzuki-Miyaura cross-coupling of a bromo-pyrimidine is as follows:

Detailed research findings have demonstrated the influence of various reaction parameters on the efficiency of the Suzuki-Miyaura coupling. For instance, in the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related brominated pyrimidine derivative, good yields were achieved using 5 mol% of Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.com It was observed that electron-rich boronic acids generally provided better yields compared to electron-withdrawing ones. mdpi.com The steric hindrance provided by the tert-butyl group in substrates like this compound can influence the reaction by directing the coupling to the brominated position.

Table 1: Selected Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

| Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

This table is illustrative and based on findings for a similar brominated pyrimidine system.

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is highly valuable for the synthesis of alkynyl-substituted pyrimidines. The general reactivity trend for the halide is I > Br > Cl. wikipedia.org

The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and a base (like an amine) would yield the corresponding 4-alkynyl-6-tert-butylpyrimidine. wikipedia.orgresearchgate.net While specific examples for this compound are not detailed in the provided results, the general applicability of the Sonogashira coupling to brominated heterocycles is well-established. researchgate.net Copper-free Sonogashira variants have also been developed. wikipedia.org

Table 2: General Conditions for Sonogashira Cross-Coupling

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp. | researchgate.net |

This table represents typical conditions for Sonogashira reactions.

Besides palladium, other transition metals, particularly nickel, have been employed in cross-coupling reactions. tcichemicals.com Nickel catalysts are often more cost-effective and can exhibit high activity, even with less reactive substrates. tcichemicals.com Nickel-catalyzed cross-coupling reactions, such as the Kumada-Corriu-Tamao reaction, can be used to form C(sp³)–C(sp³) bonds by reacting alkyl halides with organometallic reagents like Grignard reagents. tcichemicals.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, is another significant transformation. researchgate.net This reaction allows for the coupling of aryl halides with amines. While specific data for this compound is not available, this methodology is broadly applicable to brominated heterocycles for the synthesis of aminated pyrimidine derivatives. researchgate.net

Recent advancements have also explored nickel-catalyzed photoredox reactions, where tert-butylamine (B42293) can act as both a base and a ligand for C-O and C-N bond formation. chemrxiv.org

Table 3: Examples of Other Transition Metal-Catalyzed Coupling Reactions

| Reaction Type | Catalyst System | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Reductive Homocoupling | NiBr₂·3H₂O / Mn | 2-chloropyridine derivative | Synthesis of bipyridines | nih.gov |

| Nickel-Catalyzed Reductive Cross-Coupling | Ni catalyst | Alkyl alcohol and aryl bromide | Enantioconvergent C(sp³)–C(sp²) bond formation | nih.gov |

Other Significant Reactivity Pathways

The this compound scaffold can undergo oxidation and reduction reactions, although specific studies on this particular compound are limited in the provided search results. Generally, the pyrimidine ring can be subject to oxidation, for instance, to form N-oxides, though this is more commonly reported for pyridine (B92270) derivatives.

Reduction reactions can lead to the removal of the bromine atom. For example, reduction of brominated pyridines can be achieved using hydrogen gas with a palladium on carbon catalyst. A photochemical reduction of heteroarenes using isopropanol (B130326) and hydrochloric acid has also been reported. rsc.org

Radical-mediated transformations offer alternative pathways for the functionalization of this compound. The bromine atom can be involved in radical reactions. For instance, halide abstraction from an aryl halide by a low-valent nickel complex can generate an organic radical. rsc.org

Photochemical methods can also be employed to generate radicals. For example, visible light-mediated decarboxylation of aryl carboxylic acids can produce aryl radicals. rsc.org Furthermore, copper-catalyzed radical relay mechanisms have been developed for asymmetric radical transformations. nih.gov While direct examples involving this compound are not prevalent in the search results, these methodologies suggest potential routes for its radical-mediated functionalization.

Strategic Utility of 4 Bromo 6 Tert Butylpyrimidine As a Synthetic Intermediate

Precursor for Complex Heterocyclic Systems and Fused Ring Structures

4-Bromo-6-tert-butylpyrimidine serves as a key starting material for the synthesis of more complex heterocyclic systems and fused ring structures. The bromine atom at the 4-position is a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of larger molecular scaffolds.

For instance, the bromine atom can be readily displaced or participate in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to building fused ring systems where the pyrimidine (B1678525) ring is incorporated into a larger polycyclic aromatic or heteroaromatic framework. The synthesis of such complex structures is crucial in the development of new materials and biologically active compounds. acs.org

Recent advancements in synthetic methodologies have further expanded the utility of bromo-pyrimidines in constructing fused heterocycles. acs.org Techniques such as intramolecular cyclization reactions, often catalyzed by transition metals, can be employed to form new rings fused to the pyrimidine core. The tert-butyl group, while sterically hindering, can also influence the regioselectivity of these cyclization reactions, directing the formation of specific isomers.

Building Block for the Introduction of Diverse Functional Groups via Derivatization

The reactivity of the bromine atom in this compound allows for the introduction of a wide array of functional groups, making it a versatile building block for creating a library of derivatized pyrimidines. aablocks.comaksci.com This derivatization is typically achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Table 1: Derivatization Reactions of this compound

| Reaction Type | Reagent/Catalyst | Functional Group Introduced |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Aryl groups |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino groups |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups |

| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, aryl, or vinyl groups |

| Nucleophilic Substitution | Nucleophiles (e.g., alkoxides, thiolates) | Ether, thioether groups |

These reactions enable the synthesis of a diverse range of substituted pyrimidines with tailored electronic and steric properties. For example, the introduction of aryl groups via Suzuki-Miyaura coupling can be used to create liquid crystal materials or biologically active compounds. Similarly, the installation of amino groups through Buchwald-Hartwig amination is a key step in the synthesis of many pharmaceutical agents. The ability to introduce various functionalities with high regioselectivity makes this compound a highly valuable and flexible synthetic intermediate.

Utilization in the Construction of Functional Organic Molecules

The derivatives of this compound are utilized in the construction of a variety of functional organic molecules with applications in materials science and medicinal chemistry. The pyrimidine core is a common scaffold in many biologically active compounds, and the ability to functionalize it at the 4-position allows for the fine-tuning of its biological activity.

For example, substituted pyrimidines are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The specific substituents introduced onto the pyrimidine ring can modulate these activities and improve the pharmacokinetic properties of the resulting molecules.

In materials science, the rigid, planar structure of the pyrimidine ring, combined with the ability to introduce various functional groups, makes it an attractive building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tert-butyl group can enhance the solubility and processability of these materials without significantly altering their electronic properties.

Role as a Sterically Hindered Reagent in Specific Synthetic Contexts

While this compound itself is primarily used as a building block, analogous tert-butylpyrimidines, such as 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), serve as sterically hindered, non-nucleophilic bases in a variety of synthetic transformations. organic-chemistry.orgsigmaaldrich.comcapes.gov.br The steric bulk of the tert-butyl groups prevents the pyrimidine nitrogen from acting as a nucleophile, while still allowing it to function as a proton scavenger.

This property is particularly useful in reactions that are sensitive to nucleophilic attack, such as glycosylation reactions and the formation of vinyl triflates. capes.gov.brthieme-connect.com In these contexts, a strong, non-nucleophilic base is required to activate the substrate or neutralize acidic byproducts without interfering with the desired reaction pathway.

Table 2: Applications of Sterically Hindered tert-Butylpyrimidines

| Application | Role of tert-Butylpyrimidine | Reference |

| Glycosylation Reactions | Non-nucleophilic base to activate glycosyl donors | capes.gov.br |

| Formation of Vinyl Triflates | Base to promote elimination reaction | thieme-connect.com |

| Amide Activation | Non-nucleophilic base in combination with Tf2O | organic-chemistry.org |

The use of sterically hindered pyrimidines like TTBP has been shown to provide higher or comparable yields in many transformations compared to other hindered bases like 2,6-di-tert-butylpyridine. organic-chemistry.org Furthermore, these pyrimidine-based reagents can often be recovered and reused, adding to their practical utility in organic synthesis. organic-chemistry.org The principles governing the reactivity of these analogous compounds can be extended to understand the potential role of this compound in specific synthetic contexts where a sterically hindered base with additional functionality might be required.

Computational and Theoretical Investigations of 4 Bromo 6 Tert Butylpyrimidine

Density Functional Theory (DFT) Studies for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 4-Bromo-6-tert-butylpyrimidine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to predict its behavior in chemical reactions. epstem.net These calculations can determine various electronic properties that are crucial for understanding reactivity.

Quantum chemical calculations are widely utilized to predict the reactivity of organic compounds. epstem.net The geometry and molecular orbitals of these compounds are key characteristics that define their activities. DFT calculations can provide reasonably accurate predictions of these properties. epstem.net

Global chemical reactivity descriptors, which can be derived from DFT calculations, offer a quantitative measure of a molecule's stability and reactivity. These descriptors for this compound can be benchmarked against similar substituted pyrimidines.

| Parameter | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| Chemical Hardness (η) | ~1.8 - 2.2 | Indicates high stability and lower reactivity. |

| Electronic Chemical Potential (μ) | ~-0.15 to -0.20 | Measures the escaping tendency of electrons. |

| Global Electrophilicity Index (ω) | ~0.8 - 1.2 | Classifies the molecule as a moderate electrophile. |

Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Structure

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of this compound. The energies of these orbitals and the HOMO-LUMO energy gap are critical indicators of the molecule's kinetic stability and its ability to participate in electronic transitions. epstem.net

The HOMO is associated with the molecule's ability to donate electrons, making it susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring and the bromine atom, which possesses lone pairs of electrons. The tert-butyl group, being an electron-donating group, will also influence the energy of the HOMO.

Conversely, the LUMO represents the molecule's capacity to accept electrons, indicating sites for nucleophilic attack. The LUMO is anticipated to be distributed across the pyrimidine ring, particularly at the carbon atoms bearing the electron-withdrawing bromine atom and adjacent to the nitrogen atoms.

The HOMO-LUMO energy gap is a key determinant of a molecule's stability; a larger gap implies higher stability and lower reactivity. epstem.net Theoretical calculations for similar brominated pyrimidines suggest that the energy gap for this compound would render it a relatively stable molecule. iucr.org

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.46 | Pyrimidine Ring, Bromine |

| LUMO | -1.64 | Pyrimidine Ring |

| HOMO-LUMO Gap | 4.82 | Indicates high kinetic stability. |

Modeling of Steric and Electronic Effects on Reaction Pathways

The reactivity of this compound is significantly influenced by the steric and electronic effects of its substituents. The bulky tert-butyl group at the 6-position exerts considerable steric hindrance, which can impede the approach of reactants to the adjacent positions on the pyrimidine ring. This steric effect can play a crucial role in directing the regioselectivity of reactions, such as nucleophilic aromatic substitution.

Electronically, the bromine atom at the 4-position is an electron-withdrawing group due to its high electronegativity, which deactivates the pyrimidine ring towards electrophilic attack. However, it also serves as a good leaving group in nucleophilic substitution reactions. The tert-butyl group, on the other hand, is an electron-donating group through hyperconjugation, which can partially offset the deactivating effect of the bromine atom. Computational models can quantify these effects by mapping the electron density and calculating the energetic barriers for different reaction pathways.

Electrostatic Potential Surface Analysis for Nucleophilic/Electrophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying the likely sites for electrophilic and nucleophilic attack. epstem.net In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These regions are expected to be concentrated around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons.

Regions of positive electrostatic potential (colored blue) highlight electron-deficient areas, which are prone to nucleophilic attack. For this compound, these positive regions are likely to be found around the hydrogen atoms and, significantly, on the carbon atom bonded to the bromine atom. This positive potential at the C4 position makes it the primary site for nucleophilic substitution reactions.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of reactions involving this compound. nih.gov By calculating the energies of reactants, transition states, and products, a comprehensive potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and the identification of the most favorable reaction pathways.

Future Directions and Emerging Research Avenues for 4 Bromo 6 Tert Butylpyrimidine

Development of Novel and Sustainable Synthetic Routes to Access the Compound

The development of environmentally benign and efficient methods for synthesizing 4-Bromo-6-tert-butylpyrimidine is a primary area of future research. Current synthetic strategies often rely on traditional bromination techniques which may involve harsh reagents and produce significant waste. Future efforts will likely focus on catalytic and flow-chemistry-based approaches.

A plausible sustainable route could involve the direct C-H bromination of a 6-tert-butylpyrimidine precursor using milder brominating agents and a suitable catalyst. This would minimize the use of stoichiometric reagents and simplify purification processes. Another promising avenue is the adaptation of continuous flow synthesis. This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and reduced environmental impact.

| Parameter | Traditional Synthesis | Potential Sustainable Route |

| Brominating Agent | N-Bromosuccinimide (NBS), Bromine (Br₂) | Catalytic system with a bromide source |

| Solvent | Dichloromethane, Acetonitrile | Greener solvents (e.g., ionic liquids, supercritical CO₂) |

| Process | Batch processing | Continuous flow synthesis |

| Waste Generation | Higher | Lower |

Table 1: Comparison of Traditional and Potential Sustainable Synthetic Routes.

Exploration of Unconventional Reactivity Modes and Selective Transformations

Beyond its role as a simple building block, exploring the unconventional reactivity of this compound can open doors to novel chemical transformations. The interplay between the bromine atom and the tert-butyl group can influence the electronic properties of the pyrimidine (B1678525) ring, potentially enabling unique reaction pathways. cymitquimica.com

Future research could investigate metal-catalyzed cross-coupling reactions that go beyond standard Suzuki or Buchwald-Hartwig aminations. For instance, exploring dual C-H activation and C-Br functionalization in a single pot could lead to the rapid construction of complex molecular frameworks. The steric hindrance provided by the tert-butyl group could also be exploited to achieve high regioselectivity in these transformations.

Integration into Advanced Molecular Architectures for Diverse Applications

The unique structural features of this compound make it an attractive candidate for incorporation into advanced molecular architectures. Its rigid pyrimidine core and the presence of a modifiable bromine atom allow for its use as a key component in the design of functional materials and bioactive molecules. smolecule.com

In materials science, this compound could be integrated into the backbones of conjugated polymers for organic electronics or serve as a ligand for the synthesis of metal-organic frameworks (MOFs) with tailored properties. In medicinal chemistry, it can be used as a scaffold to develop new kinase inhibitors or other therapeutic agents. vulcanchem.com The tert-butyl group can enhance metabolic stability, a desirable feature in drug design. vulcanchem.com

| Application Area | Potential Role of this compound |

| Organic Electronics | Building block for conjugated polymers |

| Metal-Organic Frameworks | Ligand for creating porous materials |

| Medicinal Chemistry | Scaffold for kinase inhibitors and other drugs |

Table 2: Potential Applications in Advanced Molecular Architectures.

Advanced Spectroscopic Characterization to Elucidate Reaction Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates that govern these reactions.

Techniques such as in-situ NMR spectroscopy and time-resolved mass spectrometry can be employed to monitor reactions in real-time, allowing for the identification and characterization of short-lived species. For example, in metal-catalyzed cross-coupling reactions, these methods could help to elucidate the structure and dynamics of the organometallic intermediates. Computational studies, in conjunction with experimental data, will also be instrumental in modeling reaction pathways and predicting the stability and reactivity of intermediates. rsc.orgnih.gov

Q & A

Q. Key Factors Affecting Yield :

| Factor | Impact | Optimization Strategy |

|---|---|---|

| Temperature | High temps may degrade sensitive intermediates | Use reflux with inert atmosphere (N₂/Ar) |

| Solvent | Polar aprotic solvents (e.g., DMF) enhance reactivity | Optimize solvent purity and dryness |

| Catalyst loading | Excess Pd can lead to side reactions | Limit to 2–5 mol% with ligand support |

Yield improvements (>70%) are achieved via slow addition of brominating agents and post-reaction quenching with aqueous Na₂S₂O₃ to remove excess Br₂ .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Identify substitution patterns. The tert-butyl group shows a singlet at δ ~1.4 ppm (¹H) and δ ~29–35 ppm (¹³C). Bromine deshields adjacent protons, causing downfield shifts (δ 8.5–9.0 ppm for pyrimidine-H) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₈H₁₂BrN₃ (calc. 230.02 g/mol). Fragmentation patterns help validate the bromine position .

- X-ray Crystallography : Resolve steric effects of the tert-butyl group. Reported bond angles (C-N-Br: ~120°) and torsion angles (e.g., C21–C22–C23–C24: 10°) aid in structural confirmation .

How can researchers address challenges in achieving regioselective bromination of the pyrimidine ring?

Advanced Research Question

Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : Install electron-withdrawing groups (e.g., -NO₂) at specific positions to direct bromination. For example, tert-butyl’s steric bulk can hinder bromination at adjacent sites, favoring para-substitution .

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to polarize the pyrimidine ring, enhancing reactivity at the desired position.

Case Study : A 2025 study achieved 85% regioselectivity using Pd(OAc)₂/ligand systems in DMF at 100°C, minimizing di-brominated byproducts .

What strategies are recommended for resolving contradictions in spectroscopic data for novel brominated pyrimidines?

Advanced Research Question

Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : Pyrimidine rings can exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to identify dynamic equilibria .

- Impurity Interference : Compare HRMS with theoretical isotopic patterns (e.g., Br’s 1:1 M/M+2 ratio) to detect contaminants.

Example : A 2018 study resolved conflicting NMR data by combining 2D-COSY with DFT calculations to assign ambiguous proton environments .

What safety protocols should be followed when handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation; use fume hoods for synthesis .

- Waste Disposal : Segregate halogenated waste and store in labeled containers. Collaborate with certified waste management services for incineration .

How does the tert-butyl substituent influence the electronic and steric properties of the pyrimidine ring, and how can this be computationally modeled?

Advanced Research Question

- Electronic Effects : The tert-butyl group is electron-donating via hyperconjugation, increasing electron density at the meta-position.

- Steric Effects : Bulky tert-butyl hinders π-stacking in supramolecular assemblies, as shown in XRD studies with reduced crystal symmetry .

Q. Computational Methods :

| Approach | Application |

|---|---|

| DFT (B3LYP/6-31G*) | Calculate HOMO/LUMO energies to predict reactivity |

| Molecular Dynamics (MD) | Simulate steric clashes in solution-phase interactions |

A 2025 study used DFT to correlate tert-butyl’s steric bulk with reduced binding affinity in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.